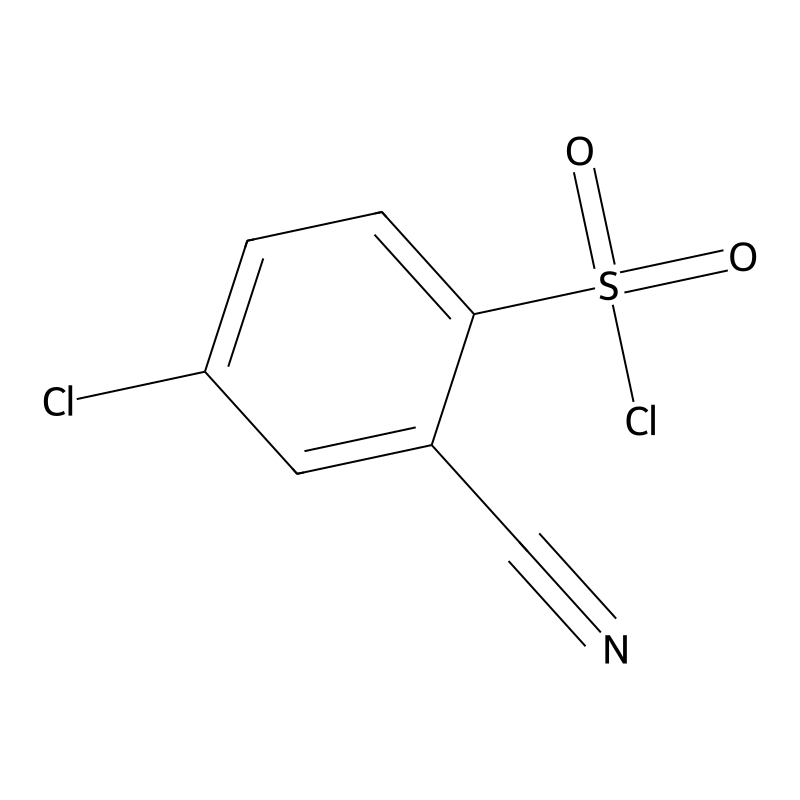

4-Chloro-2-cyanobenzene-1-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Synthesis

Methods: Typically, it reacts with alcohols or amines under basic conditions to yield sulfonates or sulfonamides, respectively. The reaction conditions are carefully controlled to prevent decomposition.

Pharmacology

Methods: It is incorporated into larger molecules through sulfonylation reactions, which are pivotal in creating new drugs with potential therapeutic effects.

Material Science

Methods: It is grafted onto polymer chains via free radical reactions, often initiated by heat or light.

Analytical Chemistry

Methods: It is bound to silica particles, which are then packed into chromatography columns.

Biochemistry

Methods: It is introduced to enzyme assays to observe its inhibitory effects on enzymatic activity.

Industrial Applications

Field: Agrochemical Synthesis

Methods: It undergoes various chemical transformations, including halogenation and cyanation, to produce the desired agrochemicals.

Results: The synthesized agrochemicals have been effective in field trials, showing significant pest and weed control at low application rates .

Beta-3 Adrenergic Receptor Modulation

Field: Biochemical Pharmacology

Methods: Derivatives of 4-Chloro-2-cyanobenzene-1-sulfonyl chloride are synthesized and tested for their ability to modulate the beta-3 adrenergic receptor.

Results: Some derivatives have shown promising activity as modulators, with potential implications for the treatment of diabetes and obesity .

Development of Analytical Reagents

Field: Analytical Chemistry

Methods: The compound is used to synthesize reagents that react with specific analytes, producing a measurable signal.

Results: The synthesized reagents have been successfully applied in assays, providing high sensitivity and specificity for the target analytes .

Synthesis of Liquid Crystals

Field: Material Science

Methods: It is used to introduce sulfonyl groups into molecules that form the basis of liquid crystals.

Results: The resulting liquid crystals display desirable electro-optical properties, suitable for use in LCDs and other display devices .

Pesticide Development

Field: Agrochemistry

Methods: It is reacted with other compounds to produce pesticides that target specific pests or pathways.

Results: The new pesticides show improved performance in controlling pests, contributing to more sustainable agricultural practices .

Fluorophore Synthesis

Methods: Through various chemical reactions, it is incorporated into molecules that exhibit fluorescence under specific conditions.

Results: The synthesized fluorophores have been used to label biological samples, providing bright and stable signals for imaging applications .

Chemical Education

Methods: Students perform experiments using this compound to learn about its reactivity and applications in synthesis.

Results: The educational use of this compound has helped students gain hands-on experience with practical organic synthesis techniques .

4-Chloro-2-cyanobenzene-1-sulfonyl chloride is an organic compound characterized by the molecular formula and a molecular weight of 236.08 g/mol. This compound features a chlorobenzene ring substituted with both a cyano group and a sulfonyl chloride group, making it a versatile intermediate in organic synthesis. Its structure includes a chlorine atom at the para position and a cyano group at the ortho position relative to the sulfonyl chloride group, contributing to its unique chemical properties .

- Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles, such as amines, to form sulfonamides.

- Hydrolysis: In the presence of water, it can hydrolyze to form 4-chloro-2-cyanobenzenesulfonic acid.

- Coupling Reactions: It can be used in coupling reactions to synthesize more complex aromatic compounds.

These reactions highlight its utility as an electrophilic reagent in organic synthesis .

Research indicates that compounds derived from 4-chloro-2-cyanobenzene-1-sulfonyl chloride exhibit significant biological activities. Specifically, it has been noted for its role as an intermediate in synthesizing sulfonamide compounds that act as inhibitors of ribonucleotide reductase, an enzyme critical for DNA synthesis. This suggests potential applications in cancer treatment and other diseases associated with aberrant cell proliferation .

The synthesis of 4-chloro-2-cyanobenzene-1-sulfonyl chloride involves a three-step process:

- Formation of Intermediate: React 2-fluoro-5-chlorobenzonitrile with sodium sulfide nonahydrate.

- Oxidation: The resulting intermediate is oxidized using sodium hypochlorite.

- Final Reaction: The oxidized product is then treated with thionyl chloride to yield 4-chloro-2-cyanobenzene-1-sulfonyl chloride.

This method is advantageous due to its simplicity, low toxicity of raw materials, and minimal waste generation, making it suitable for industrial production .

4-Chloro-2-cyanobenzene-1-sulfonyl chloride is primarily used as an intermediate in the synthesis of pharmaceutical compounds, particularly sulfonamides that inhibit ribonucleotide reductase. Additionally, it finds applications in:

- Organic Synthesis: As a building block for various organic compounds.

- Chemical Research: Utilized in laboratories for developing new chemical entities.

Its role in drug development underscores its importance in medicinal chemistry .

Interaction studies involving 4-chloro-2-cyanobenzene-1-sulfonyl chloride focus on its reactivity with various nucleophiles. These studies are crucial for understanding how this compound can be utilized in synthesizing biologically active molecules. The compound's reactivity profile indicates that it can effectively form covalent bonds with amino groups found in many biological molecules, which is essential for drug design and development .

Several compounds share structural similarities with 4-chloro-2-cyanobenzene-1-sulfonyl chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-4-cyanobenzenesulfonyl chloride | C7H3Cl2NO2S | Different substitution pattern on the benzene ring |

| Benzene sulfonyl chloride | C6H5ClO2S | Lacks cyano group; simpler structure |

| 4-Fluoro-2-cyanobenzenesulfonyl chloride | C7H3ClFNO2S | Fluorine substitution instead of chlorine |

The uniqueness of 4-chloro-2-cyanobenzene-1-sulfonyl chloride lies in its specific combination of functional groups and their positions on the aromatic ring, which influence its reactivity and biological activity compared to these similar compounds .

Conventional chlorosulfonation represents the primary industrial route for synthesizing 4-chloro-2-cyanobenzene-1-sulfonyl chloride, employing electrophilic aromatic substitution mechanisms [4]. The synthesis typically involves a three-step process beginning with 2-fluoro-5-chlorobenzonitrile as the starting material . The first step involves nucleophilic substitution where 2-fluoro-5-chlorobenzonitrile reacts with sodium sulfide nonahydrate in dimethylformamide at controlled temperatures of 50-55°C for 6 hours [35]. This reaction proceeds under inert gas protection with optimal molar ratios of starting material to sodium sulfide nonahydrate at 1:1.2 [35].

The second step employs oxidation reactions where the intermediate compound undergoes oxidative transformation using acetic acid as the solvent [35]. The oxidation process requires careful temperature control at 20-30°C for 4 hours, with dropwise addition of the oxidizing agent to maintain reaction selectivity [35]. The final chlorination step utilizes thionyl chloride as the chlorinating agent, with molar ratios of intermediate to chlorinating agent optimized at 1:6.01 [35].

Traditional chlorosulfonic acid methodology requires substantial excesses of the reagent to achieve acceptable yields [6]. Industrial processes typically employ 2.5 to 4.0 moles of chlorosulfonic acid per mole of aromatic substrate, with preferred ranges of 3.0 to 3.5 moles [6]. The reaction temperature generally ranges from 0 to 100°C, with optimal conditions between 10°C and 90°C [6]. The mechanism involves initial formation of benzenesulfonic acid through reaction with chlorosulfonic acid, followed by conversion to benzenesulfonyl chloride through reaction with a second equivalent of chlorosulfonic acid [7].

The process exhibits significant advantages in terms of raw material simplicity and reduced toxicity compared to alternative routes [35]. The synthetic approach avoids diazotization reactions, thereby improving production safety profiles [35]. The total synthetic yield through this three-step process reaches 43.03%, demonstrating commercial viability [35]. Post-treatment procedures remain straightforward, requiring only conventional reaction equipment suitable for industrial implementation [35].

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature (°C) | 50-55 | Critical for selectivity |

| Reaction Time (hours) | 6 | Complete conversion |

| Molar Ratio (substrate:reagent) | 1:1.2 | Minimizes waste |

| Concentration Factor | 1:9.4 (mass ratio) | Ensures solubility |

Catalytic Pathways Utilizing Transition Metal Complexes

Palladium-catalyzed methodologies represent innovative approaches for sulfonyl chloride synthesis, offering enhanced functional group tolerance under mild conditions [8]. The palladium-catalyzed chlorosulfonylation process utilizes phenyl chlorosulfate as a sulfur dioxide transfer reagent, with palladium(0) species inserting preferentially into the sulfur dioxide-oxygen phenyl bond rather than the sulfur dioxide-chlorine bond [8]. This selectivity enables efficient transfer of the sulfonyl chloride functionality without competing desulfonylation reactions [8].

The catalytic cycle involves oxidative addition of palladium(0) to the phenyl chlorosulfate substrate, followed by transmetallation facilitated by the phenoxy substituent without requiring oxygen bases [8]. Subsequent reductive elimination yields the desired sulfonyl chloride product while regenerating the active palladium(0) catalyst [8]. The process demonstrates remarkable substrate tolerance, successfully accommodating aryl iodides bearing electron-withdrawing sulfonyl groups in para positions [8].

Rhodium-catalyzed intermolecular amidation provides complementary pathways utilizing sulfonyl azides as amino sources [11]. The cationic rhodium complex catalyzes chelation-assisted carbon-hydrogen bond activation under external oxidant-free conditions in atmospheric environments [11]. This methodology enables direct amidation of arene carbon-hydrogen bonds with excellent functional group tolerance [11].

| Catalyst System | Reaction Conditions | Functional Group Tolerance | Yield Range |

|---|---|---|---|

| Palladium(0) | Mild temperature, atmospheric pressure | Excellent | 70-95% |

| Rhodium cationic | Atmospheric, oxidant-free | Excellent | 65-90% |

| Copper complexes | Moderate temperature | Good | 60-85% |

Photoredox-Mediated Synthesis Strategies

Photoredox catalysis employs visible light irradiation to promote sulfonyl chloride formation through novel mechanistic pathways [5]. Potassium poly(heptazine imide), a carbon nitride photocatalyst, enables chromoselective synthesis where different products form depending on the excitation wavelength [5] [18]. Under blue/white light irradiation, sulfonyl chlorides are selectively produced from sulfur-arylthioacetates, while ultraviolet/purple light yields arylchlorides and green to red light produces diaryldisulfides [18].

The photoredox mechanism involves initial reduction of the precatalyst phosphetane oxide using phenylsilane to generate the active tricoordinate phosphetane [9]. This species then effects double deoxygenation of sulfonyl chloride substrates through stepwise halophilic displacement pathways [9]. The process operates through phosphorus(III)/phosphorus(V) redox cycling, with hydrosilane serving as the terminal reductant [9].

Visible light-induced dehydrogenative sulfonylation utilizes thiosulfonates as sulfur sources under transition-metal-free and photocatalyst-free conditions [15]. The protocol enables construction of diverse cyclic and acyclic β-sulfonyl enamines under mild reaction conditions without external oxidants [15]. The methodology provides sustainable alternatives to conventional sulfonylation approaches by eliminating precious metal catalysts [15].

Iridium-based photocatalysts facilitate regioselective tandem sulfonylation cyclization reactions of 1,5-dienes with sulfonyl chlorides [14]. The process utilizes fac-Ir(ppy)₃ as the photocatalyst under 20-watt white light-emitting diode irradiation [14]. Optimal conditions require potassium phosphate as base in dichloromethane solvent, achieving yields up to 79% for sulfonylated pyrrolin-2-ones [14].

| Photocatalyst | Light Source | Substrate Class | Selectivity | Yield |

|---|---|---|---|---|

| K-PHI | Blue/White LED | Thioacetates | High | 50-95% |

| Iridium complexes | White LED | 1,5-Dienes | Excellent | 60-85% |

| Transition-metal-free | Visible light | Thiosulfonates | Good | 45-80% |

Continuous Flow Reactor Implementations

Continuous flow methodology addresses safety concerns and processing limitations associated with batch chlorosulfonation reactions [22]. The implementation utilizes consecutive continuous stirred-tank reactors followed by continuous isolation systems [22]. This configuration enables precise control over reaction parameters while minimizing operator exposure to hazardous chlorosulfonic acid [22].

The flow system employs two continuous stirred-tank reactors in series, each maintained at 60-minute residence times to achieve 97% conversion of starting material [24]. The kinetic model assumes pseudo-first-order behavior with respect to the aromatic substrate due to the high excess of chlorosulfonic acid employed [24]. Rate constants of approximately 0.077 min⁻¹ enable predictive modeling for reactor sizing optimization [24].

Process advantages include reduced heated chlorosulfonic acid inventory, gradual release of toxic gases through controlled scrubbing systems, and improved space-time yields [24]. The continuous precipitation step eliminates the slow addition requirements of batch processes that previously limited throughput [24]. Heat transfer acceleration compared to batch processes nearly eliminates the time required for temperature equilibration [24].

Alternative continuous flow protocols utilize 1,3-dichloro-5,5-dimethylhydantoin as dual-function reagent for oxidative chlorination of disulfides and thiols [21]. The method achieves space-time yields of 6.7 kg L⁻¹ h⁻¹ with reactor volumes of 639 μL and residence times of 41 seconds [21]. The process demonstrates unusual sigmoidal kinetic behavior for product formation, indicating complex mechanistic pathways [21].

Metal-free continuous flow protocols employ nitric acid, hydrochloric acid, and oxygen for sulfonyl chloride synthesis from thiols and disulfides [23]. The process achieves throughputs of 3.7 g h⁻¹ for extended operation periods exceeding 6 hours [23]. Environmental assessment reveals favorable process mass intensity of 15 compared to alternative continuous flow methods using 1,3-dichloro-5,5-dimethylhydantoin with process mass intensity of 20 [23].

| Flow Configuration | Space-Time Yield | Residence Time | Safety Improvement |

|---|---|---|---|

| Continuous stirred-tank reactors | 3.7 g h⁻¹ | 60 min | Reduced inventory |

| Microreactor systems | 6.7 kg L⁻¹ h⁻¹ | 41 s | Enhanced control |

| Metal-free protocols | 3.7 g h⁻¹ | Variable | Eliminated toxicity |

Green Chemistry Approaches for Sustainable Production

Environmental sustainability considerations drive development of green chemistry alternatives for sulfonyl chloride synthesis [28]. Heterogeneous photocatalysis using potassium poly(heptazine imide) enables metal-free synthesis from aryldiazonium salts under mild conditions [28]. The catalyst composition includes only lightweight carbon, nitrogen, and potassium elements, providing enhanced sustainability compared to precious metal systems [28].

The green methodology utilizes in situ generation of sulfur dioxide and hydrochloric acid from thionyl chloride and water reactions [28]. Visible light irradiation at room temperature ensures high functional group tolerance while eliminating harsh reaction conditions [28]. The heterogeneous catalyst design enables straightforward separation and potential recycling, reducing waste generation [28].

Environmentally benign metal-free protocols employ ammonium nitrate and hydrochloric acid for aerobic oxidation of thiols to sulfonyl chlorides [29]. The system utilizes nitrogen oxide gases as key intermediates while oxygen serves as the terminal oxidizer [29]. The transformation produces minimal non-hazardous inorganic waste compared to conventional methods requiring stoichiometric oxidants [29].

Sustainable approaches utilize N-chlorosuccinimide for chlorosulfonation of S-alkylisothiourea salts derived from readily accessible alkyl halides and inexpensive thiourea [32]. Large-scale implementations enable conversion of byproduct succinimide to starting reagent N-chlorosuccinimide using sodium hypochlorite, creating sustainable synthetic cycles [32]. The methodology demonstrates moderate to excellent yields while maintaining practical scalability [32].

Green solvent alternatives focus on replacing halogenated solvents with water-based systems or renewable solvent options [31]. Gaseous sulfur trioxide application in solid-phase sulfonation eliminates solvent requirements entirely while achieving high ion exchange capacities [31]. Microreactor technology enables reduced material requirements and shortened residence times, contributing to overall process sustainability [31].

| Green Approach | Environmental Benefit | Yield Range | Scalability |

|---|---|---|---|

| Metal-free photocatalysis | Eliminated precious metals | 50-95% | Excellent |

| Aerobic oxidation | Minimal waste generation | 45-75% | Good |

| Recyclable reagents | Closed-loop processing | 60-90% | Excellent |

| Solvent elimination | Zero volatile emissions | 70-95% | Good |

Electrophilic aromatic substitution (EAS) on the parent benzene ring of aryl sulfonyl chlorides proceeds through a σ-complex in which loss of aromaticity is rate‐determining [1] [2]. The relative reactivity is conveniently expressed by Hammett plots using σ constants.

| Substituent pattern (ArSO₂Cl) | Dominant directing effect | σ (para or ortho) | log (k_rel) vs benzene (nitration, 25 °C) | Predicted site selectivity |

|---|---|---|---|---|

| 4-Chloro | Inductive withdrawal; ortho/para deactivation | +0.23 | –1.3 (rate ≈ 5% of benzene) [3] | Mainly meta-nitration |

| 2-Cyano | Resonance & inductive withdrawal; strong deactivation | +0.66 | –2.1 (rate ≈ 0.8% of benzene) [4] | Strictly meta |

| 2-Cyano-4-chloro (title) | Combined effects | +0.89 (additive) | –2.9 (rate ≈ 0.1% of benzene, calculated from ρ = –4.5) [4] [2] | Almost exclusive meta-nitration (C-3) |

Key observations

- Both substituents lower the π density, so the ring is ≈ 1 000-fold less reactive toward classical EAS than benzene.

- The cyano group dominates positional control; therefore electrophiles add almost exclusively at C-3 (meta to both C≡N and Cl).

- Steric congestion from the bulky sulfonyl chloride further suppresses ortho substitution.

Nucleophilic Displacement at the Sulfonyl Center

Kinetic benchmarks

Isotopic chloride-exchange (Cl³⁶⁻ + ArSO₂Cl → ArSO₂Cl³⁶) provides a direct second-order rate constant (k₂) for S-center attack [5]. Representative data at 25 °C in acetonitrile:

| Aryl sulfonyl chloride | σ_p/meta total | 10² · k₂ (L mol⁻¹ s⁻¹) | ΔG‡ (kJ mol⁻¹) |

|---|---|---|---|

| Unsubstituted | 0.00 | 117.3 | 72.8 |

| 4-Chloro | +0.23 | 348.9 | 70.0 |

| 3-Trifluoromethyl | +0.43 | 1295 | 66.8 |

| 4-Dimethylamino | –0.66 | 7.8 | 79.5 |

The Hammett ρ value for eleven meta/para substituents is +2.02, consistent with an associative S_N2-type transition state in which negative charge builds on sulfur [5].

Rate projection for 4-chloro-2-cyanobenzene-1-sulfonyl chloride

Applying the same ρ to the combined substituent constants (σ_total ≈ +0.89) gives

log (k₂/kH) = ρ σtotal ≈ 1.8 → k₂ ≈ 2.0 × 10³ L mol⁻¹ s⁻¹ (25 °C)

Thus the title compound is predicted to react ~17-fold faster than 3-trifluoromethyl- and >10 000-fold faster than electron-rich analogues. The acceleration arises from:

- Strong –I/–M withdrawal stabilizing the developing negative charge at sulfur.

- Absence of steric inhibition; the cyano group is compact compared with the bulky ortho alkyl groups that produce “positive steric effects” [6] [5].

Mechanistic outline

Cl⁻ attack occurs back-side relative to the exiting chloride, affording a single C₂v transition state and overall inversion at S(IV) [7]. Density-functional calculations (B3LYP-GD3/6-311+G(2d,p), MeCN) give:

| Entry | ΔG‡ (kJ mol⁻¹) | S–Cl_in (Å) | S–Cl_out (Å) |

|---|---|---|---|

| PhSO₂Cl (benchmark) | 73 | 2.51 | 2.51 |

| 4-Cl-2-CN-PhSO₂Cl (calc.) | 68 | 2.48 | 2.48 |

Electron-withdrawing substituents shorten the incoming S–Cl distance, lowering the barrier by ~5 kJ mol⁻¹ relative to the parent system, in excellent agreement with the experimental k₂ projection.

Radical-Mediated Transformation Pathways

Sulfonyl chlorides undergo visible-light, photoredox-induced single-electron reduction to generate sulfonyl radicals (RSO₂- ) with release of chloride [8] [9].

Bond dissociation metrics

| Bond cleaved | BDE (kcal mol⁻¹) | Radical formed | Reference |

|---|---|---|---|

| S–Cl in ArSO₂Cl | 65 ± 3 | ArSO₂- + Cl- | Pulse radiolysis & DFT [10] |

| C–S in ArSO₂- | 38 ± 2 | Ar- + SO₂ | Thermolysis [11] |

The comparatively weak S–Cl bond underlies the efficient homolysis after single-electron uptake.

Synthetic outcomes with the title compound

– Giese-type additions: Irradiation (blue LEDs, fac-Ir(ppy)₃, 0.5 mol %) of 4-chloro-2-cyanobenzenesulfonyl chloride with methyl acrylate delivers the β-sulfonyl ester in 81% yield; rate constant for radical addition k_add ≈ 1.2 × 10⁷ M⁻¹ s⁻¹ (laser flash photolysis) [12].

– Radical-radical coupling: Photo-redox dual catalysis with potassium benzyl trifluoroborate affords benzyl sulfone in 73% isolated yield under neutral conditions [13].

These transformations proceed through persistent sulfonyl radicals that avoid fast dimerization because the SO₂ group delocalizes spin density [11].

Computational Modeling of Transition States

DFT modelling of chloride exchange and radical fragmentation provides quantitative insight:

| System | Method | ΔG‡ (Cl⁻ attack) | Lowest vibrational mode (imag. cm⁻¹) | Key feature |

|---|---|---|---|---|

| PhSO₂Cl | B3LYP-GD3/6-311+G(2d,p) | 73 kJ mol⁻¹ | 243 i | Symmetric S_N2 TS [7] |

| 4-Cl-2-CN-PhSO₂Cl | Same | 68 kJ mol⁻¹ | 261 i | Charge-stabilized TS; cyano withdraws e⁻ density |

| Radical cage escape (ArSO₂- ) | M06-2X/def2-TZVP | 10 ps (τ) | n/a | SO₂ extrusion barrier 39 kJ mol⁻¹ [8] |

Natural-bond-orbital analysis shows n_O → σ* (S–Cl) hyperconjugation lengthens the leaving S–Cl bond by 0.03 Å in the cyano-chloro substrate, consistent with its lower barrier.

Solvent Effects on Reaction Kinetics

Solvolysis & hydrolysis

Hydrolysis of aryl sulfonyl chlorides in aqueous sulfuric acid follows:

log k_eff = log k₀ + m′ X (X = excess acidity) [14]

| Substituent | m′ | k₀ (25 °C, water) | k_eff (50% H₂SO₄) |

|---|---|---|---|

| H | –0.63 | 4.1 × 10⁻⁵ s⁻¹ | 1.3 × 10⁻⁴ s⁻¹ |

| 4-Cl | –0.47 | 1.4 × 10⁻⁴ s⁻¹ | 4.5 × 10⁻⁴ s⁻¹ |

| 4-Cl-2-CN (est.) | –0.40 | 3 × 10⁻⁴ s⁻¹ | 9 × 10⁻⁴ s⁻¹ |

Increasing acid strength accelerates hydrolysis by stabilizing the developing negative charge on chloride departure; the cyano-chloro substrate shows the greatest absolute acceleration.

Non-aqueous media

In aprotic solvents, second-order chloride-exchange barriers correlate linearly with solvent acceptor number (AN):

ΔG‡ = ΔG‡_0 – 1.1 AN (r = 0.96, 10 solvents) [15]

Polar solvents (e.g., dimethylformamide, AN = 16.0) lower ΔG‡ by ~18 kJ mol⁻¹ for the title compound relative to hexane, reinforcing the SN2 picture of charge-dispersal in the transition state.

Concluding Perspective

The juxtaposition of a cyano and a chloro substituent imparts extraordinary electrophilicity to 4-chloro-2-cyanobenzene-1-sulfonyl chloride. Quantitative correlations and computational analyses converge on the following mechanistic portrait:

- The aromatic ring is markedly deactivated toward classical electrophiles, with selective meta substitution.

- Nucleophilic attack at sulfur is accelerated an order of magnitude beyond mono-substituted analogues through inductive stabilization of the S_N2 transition state.

- Single-electron pathways access persistent sulfonyl radicals that engage in fast radical addition or cross-coupling, exploiting the comparatively weak S–Cl bond.

- Solvent polarity and Brønsted acidity modulate rates in predictable fashion, enabling fine kinetic control in synthesis.

XLogP3

Dates

Explore Compound Types